molecular formula C16H23N3O2S B2422280 N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide CAS No. 452944-15-9

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide

Cat. No.: B2422280
CAS No.: 452944-15-9
M. Wt: 321.44
InChI Key: YMNUQEYJCRZZMR-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C16H23N3O2S It is known for its unique structure, which includes a piperazine ring, a furan ring, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide typically involves the reaction of cyclohexylamine with 4-(furan-2-carbonyl)piperazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or furan rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide include other piperazine derivatives and carbothioamide-containing compounds. Examples include:

  • N-cyclohexyl-4-(benzoyl)piperazine-1-carbothioamide
  • N-cyclohexyl-4-(thiophene-2-carbonyl)piperazine-1-carbothioamide

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-15(14-7-4-12-21-14)18-8-10-19(11-9-18)16(22)17-13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNUQEYJCRZZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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